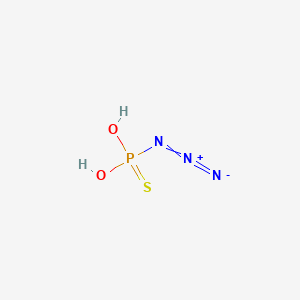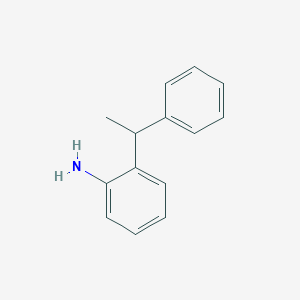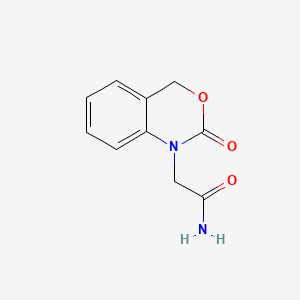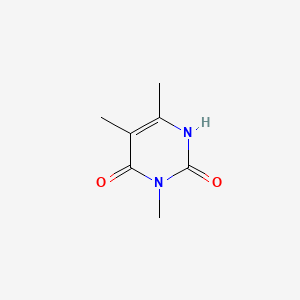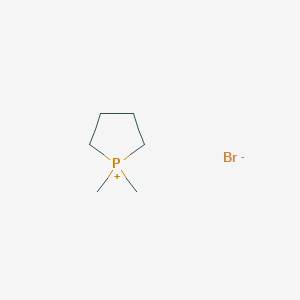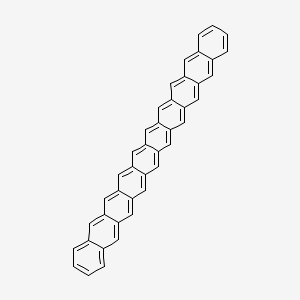
Decacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decacene is a polycyclic aromatic hydrocarbon composed of ten linearly fused benzene rings. It belongs to the acene family, which is known for its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decacene is typically synthesized through a multi-step process involving the preparation of stable precursors, which are then converted into this compound under controlled conditions. One common method involves the use of solution chemistry to prepare stable this compound precursors, followed by on-surface synthesis under ultra-high vacuum conditions to stabilize the highly reactive this compound molecules .
Industrial Production Methods: Industrial-scale production of this compound remains a challenge due to its instability and reactivity. Current methods focus on small-scale synthesis in research laboratories, with efforts ongoing to develop more scalable and efficient production techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Decacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its extended conjugated system, this compound is highly reactive and prone to dimerization and photooxidation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen or other oxidizing agents under controlled conditions to prevent rapid degradation.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated acenes .
Applications De Recherche Scientifique
Decacene has a wide range of scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Some notable applications include:
Mécanisme D'action
The mechanism of action of decacene is primarily related to its electronic structure. The extended conjugated system of this compound leads to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in high electron mobility and unique electronic properties. The molecular targets and pathways involved in this compound’s effects are related to its ability to interact with other molecules and materials at the electronic level .
Comparaison Avec Des Composés Similaires
Uniqueness of this compound: this compound stands out due to its larger size and the resulting unique electronic properties. Its extended conjugated system leads to a smaller HOMO-LUMO gap, higher reactivity, and potential for use in advanced electronic and spintronic applications .
Propriétés
Numéro CAS |
24540-30-5 |
|---|---|
Formule moléculaire |
C42H24 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H |
Clé InChI |
XXVUUWBSFBORGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


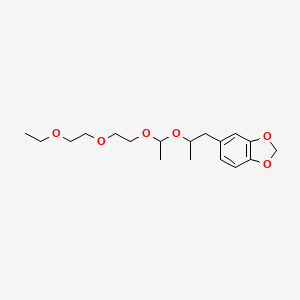
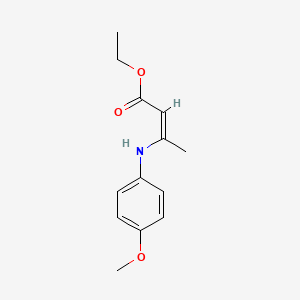

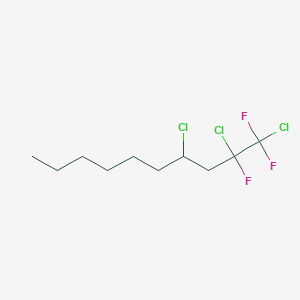
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
